molecular formula C16H18N4O B2694823 1-(3-(Pyrazin-2-ylamino)azetidin-1-yl)-2-(m-tolyl)ethan-1-one CAS No. 2191212-83-4

1-(3-(Pyrazin-2-ylamino)azetidin-1-yl)-2-(m-tolyl)ethan-1-one

Cat. No. B2694823
CAS RN: 2191212-83-4
M. Wt: 282.347
InChI Key: VPZXZAUNWDWBHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(Pyrazin-2-ylamino)azetidin-1-yl)-2-(m-tolyl)ethan-1-one, also known as AZD-5069, is a small molecule drug that has been developed for the treatment of respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. It is a selective antagonist of the C-C chemokine receptor type 2 (CCR2), which plays a crucial role in the recruitment of inflammatory cells to the lungs.

Scientific Research Applications

Synthesis and Structural Characterization

Research on similar compounds often focuses on the synthesis and structural characterization of novel heterocyclic derivatives. For instance, studies have documented the synthesis of various pyrazolopyrimidine and pyrazolotriazolopyrimidine derivatives, highlighting methods to obtain these compounds starting from specific precursors (Rashad et al., 2014). Such research underpins the development of methodologies for constructing complex molecules, which could be applicable to synthesizing compounds similar to 1-(3-(Pyrazin-2-ylamino)azetidin-1-yl)-2-(m-tolyl)ethan-1-one.

Biological Activities

The investigation of biological activities forms a significant part of research on heterocyclic compounds. Some studies have reported on the anti-inflammatory, analgesic, and anticonvulsant activities of novel synthesized compounds, demonstrating significant potential in drug discovery (El-Sawy et al., 2014). Similarly, research into antidiabetic and renoprotective activities of benzazole, thiazolidinone, and azetidin-2-one derivatives incorporating a pyrazole moiety has shown remarkable potency in specific compounds (Abeed et al., 2017). This suggests that compounds structurally related to 1-(3-(Pyrazin-2-ylamino)azetidin-1-yl)-2-(m-tolyl)ethan-1-one could also exhibit promising biological properties.

Antimicrobial Activities

The antimicrobial activities of heterocyclic compounds, including azetidin-2-one derivatives, have been a focal point of research. Studies demonstrate that these compounds can exhibit promising antibacterial activities against various bacterial strains, underscoring their potential as leads in the development of new antimicrobial agents (Chopde et al., 2012). This area of research is particularly relevant to the potential applications of 1-(3-(Pyrazin-2-ylamino)azetidin-1-yl)-2-(m-tolyl)ethan-1-one in developing novel antimicrobial compounds.

properties

IUPAC Name

2-(3-methylphenyl)-1-[3-(pyrazin-2-ylamino)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c1-12-3-2-4-13(7-12)8-16(21)20-10-14(11-20)19-15-9-17-5-6-18-15/h2-7,9,14H,8,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPZXZAUNWDWBHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2CC(C2)NC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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